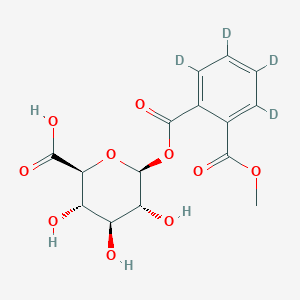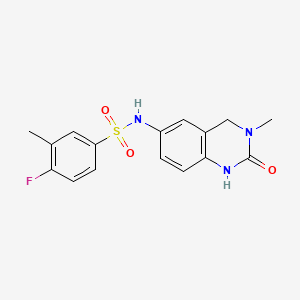
BRD4 Inhibitor-17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BRD4 Inhibitor-17 is a small-molecule inhibitor targeting the bromodomain-containing protein 4 (BRD4), which is part of the bromodomain and extra-terminal (BET) family. BRD4 plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones, thereby influencing chromatin structure and transcriptional activity. This compound has gained significant attention due to its potential therapeutic applications in cancer, inflammation, and other diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BRD4 Inhibitor-17 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the following steps :
Formation of Intermediate: A key intermediate is synthesized by reacting a substituted benzene derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The intermediate is then coupled with a triazole or azapine derivative under specific conditions to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions
BRD4 Inhibitor-17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with typical conditions involving solvents like dichloromethane or methanol and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further evaluated for their biological activity and potential therapeutic applications .
科学的研究の応用
BRD4 Inhibitor-17 has a wide range of scientific research applications, including:
Cancer Research: The compound has shown promising anticancer activity by inhibiting BRD4, which is involved in the regulation of oncogenes such as c-MYC. .
Drug Development: This compound serves as a lead compound for the development of new therapeutic agents targeting BRD4 and other BET family proteins.
作用機序
BRD4 Inhibitor-17 exerts its effects by binding to the bromodomains of BRD4, thereby preventing the interaction between BRD4 and acetylated lysine residues on histones. This disruption leads to the inhibition of transcriptional activation of target genes, including oncogenes and inflammatory genes . Additionally, this compound has been shown to interfere with DNA damage response pathways, further contributing to its therapeutic potential .
類似化合物との比較
BRD4 Inhibitor-17 can be compared with other similar compounds, such as:
JQ1: A well-known BRD4 inhibitor that has been extensively studied for its anticancer properties.
MS417: A selective BRD4 inhibitor that has shown efficacy in models of hepatocellular lipotoxicity.
This compound is unique due to its specific binding affinity and selectivity for BRD4, as well as its potential for combination therapy with other anticancer and anti-inflammatory agents .
特性
分子式 |
C16H16FN3O3S |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
4-fluoro-3-methyl-N-(3-methyl-2-oxo-1,4-dihydroquinazolin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H16FN3O3S/c1-10-7-13(4-5-14(10)17)24(22,23)19-12-3-6-15-11(8-12)9-20(2)16(21)18-15/h3-8,19H,9H2,1-2H3,(H,18,21) |
InChIキー |
UQXHNDHWFYISEE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)N(C3)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


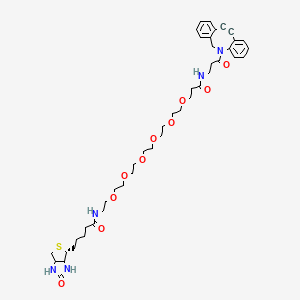
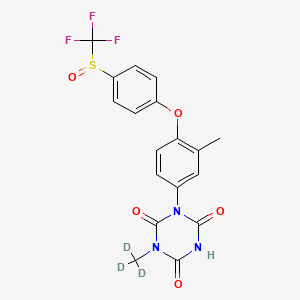
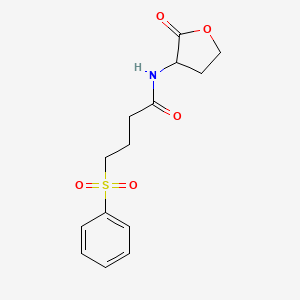
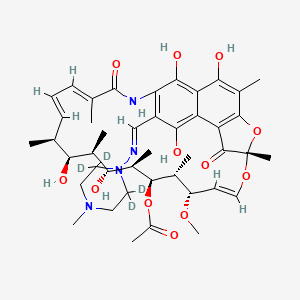
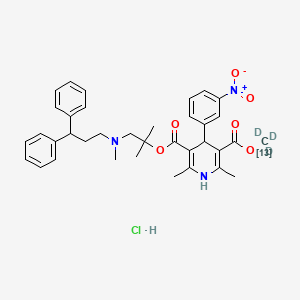
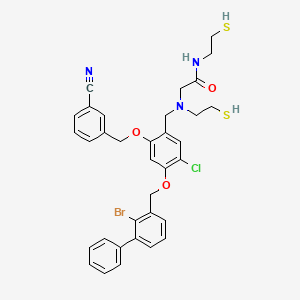
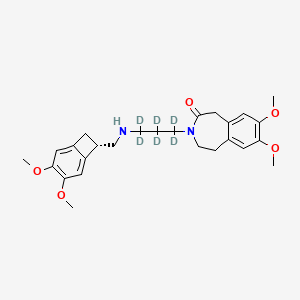
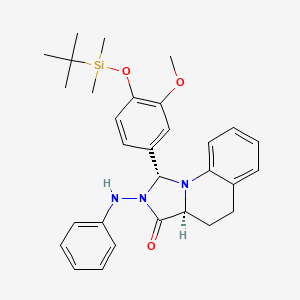


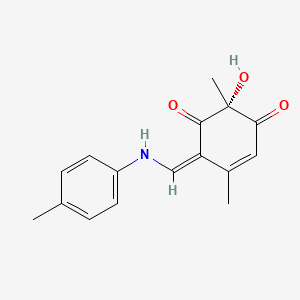
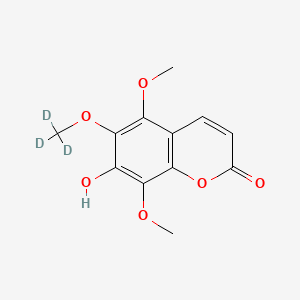
![N-[2-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]ethyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]dodecanediamide](/img/structure/B12419934.png)
